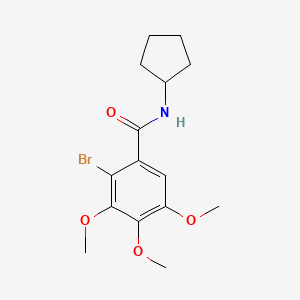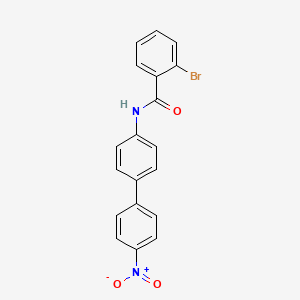![molecular formula C17H19FN2O4S B3616139 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide](/img/structure/B3616139.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide
Übersicht
Beschreibung
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide, also known as FMe-MeGly-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of N-methylated amino acids and is known for its unique pharmacological properties.
Wirkmechanismus
The mechanism of action of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors that are involved in the progression of diseases such as cancer and Alzheimer's disease. The compound has been shown to inhibit the activity of enzymes such as histone deacetylases and matrix metalloproteinases, which play a crucial role in the growth and metastasis of cancer cells. In addition, the compound has also been shown to modulate the activity of various neurotransmitter receptors such as GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and metastasis of cancer cells, reduce the severity of seizures in animal models of epilepsy, and improve cognitive function in animal models of Alzheimer's disease. In addition, the compound has also been shown to modulate the activity of various neurotransmitter receptors, which may have implications for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide in lab experiments is its ability to selectively inhibit various enzymes and receptors, making it a useful tool for studying the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide has been extensively studied for its potential applications in the field of medicinal chemistry. One of the major areas of research has been its use as a potential drug candidate for the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit various enzymes and receptors that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-methylamino]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-20(25(22,23)16-9-5-14(18)6-10-16)12-17(21)19-11-13-3-7-15(24-2)8-4-13/h3-10H,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNPMMZJMLWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3616072.png)
![bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate](/img/structure/B3616089.png)

![2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3616101.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B3616104.png)


![N-benzyl-2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3616127.png)
![2-chloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3616128.png)
![ethyl 3-[(2-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B3616144.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3616150.png)


![2-chloro-N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3616170.png)